2-(3-Isopropylphenyl)-3-methylbutan-2-ol
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Overview
Description
2-(3-Isopropylphenyl)-3-methylbutan-2-ol is an organic compound with a complex structure that includes an isopropyl group attached to a phenyl ring, and a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropylphenyl)-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-isopropylphenylmagnesium bromide with 3-methyl-2-butanone. The reaction typically requires anhydrous conditions and is conducted in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropylphenyl)-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a corresponding hydrocarbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-(3-isopropylphenyl)-3-methylbutan-2-one.
Reduction: Formation of 2-(3-isopropylphenyl)-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(3-Isopropylphenyl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Isopropylphenyl)-3-methylbutan-2-ol exerts its effects depends on its interaction with molecular targets. The tertiary alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl ring and isopropyl group contribute to the compound’s hydrophobicity and steric properties, affecting its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
2-(3-Isopropylphenyl)-2-propanol: Similar structure but with a different alkyl group.
2-(3-Isopropylphenyl)-1-propanol: Another similar compound with a primary alcohol group.
2-(3-Isopropylphenyl)-3-methylbutane: Lacks the hydroxyl group, making it less reactive.
Uniqueness
2-(3-Isopropylphenyl)-3-methylbutan-2-ol is unique due to its combination of a tertiary alcohol group and an isopropyl-substituted phenyl ring. This combination imparts specific chemical and physical properties that make it valuable for various applications, particularly in synthetic organic chemistry and potential therapeutic uses.
Properties
IUPAC Name |
3-methyl-2-(3-propan-2-ylphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-10(2)12-7-6-8-13(9-12)14(5,15)11(3)4/h6-11,15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHYBDYWXJEHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)(C(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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